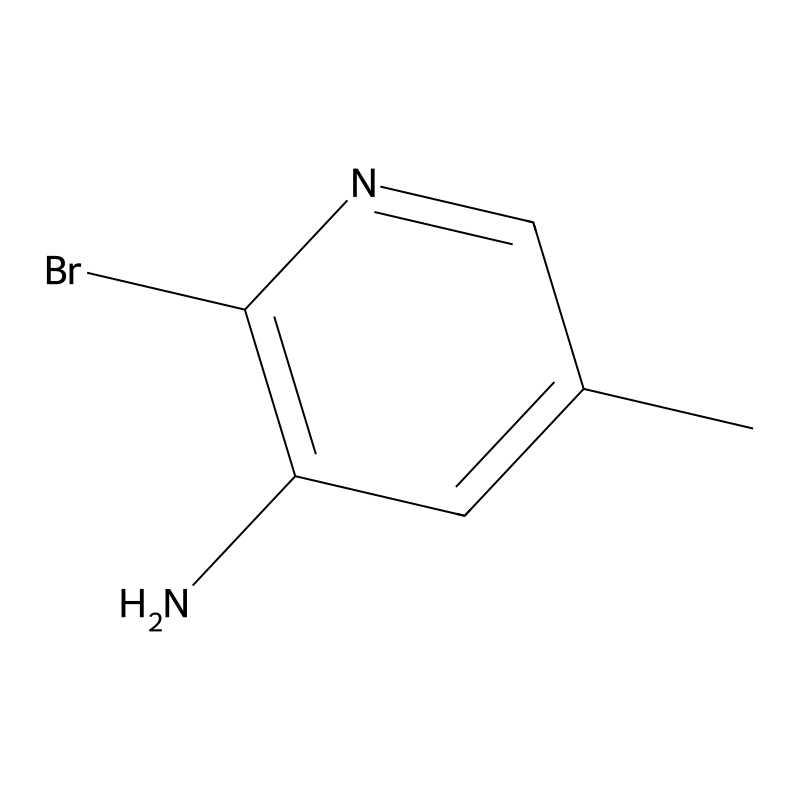3-Amino-2-bromo-5-methylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
3-Amino-2-bromo-5-methylpyridine is a chemical compound that can be synthesized from various starting materials. One common method involves the reaction of 2-amino-5-methylaniline with bromine in the presence of a catalyst [].
Applications:
-Amino-2-bromo-5-methylpyridine is a versatile building block used in the synthesis of various other molecules with potential applications in scientific research, including:
3-Amino-2-bromo-5-methylpyridine is an organic compound with the molecular formula C₆H₇BrN₂. It features a pyridine ring substituted with an amino group and a bromine atom, making it a valuable intermediate in various chemical syntheses. The compound is characterized by its light yellow solid appearance and has a melting point of approximately 108-109 °C . Its CAS number is 34552-14-2, and it is recognized for its role in pharmaceutical applications and as a building block in organic synthesis.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols under suitable conditions.
- Reduction Reactions: The amino group may be subjected to reduction, leading to various amine derivatives.
- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures, often utilized in the synthesis of pharmaceuticals.
The biological activity of 3-Amino-2-bromo-5-methylpyridine has been explored in various studies. It exhibits:
- Antimicrobial Properties: Some derivatives have shown effectiveness against certain bacterial strains.
- Potential Anticancer Activity: Preliminary studies suggest that the compound may inhibit the growth of specific cancer cell lines, although further research is needed to confirm these effects .
Its toxicity profile indicates that it can be harmful if ingested or if it comes into contact with skin, necessitating careful handling .
The synthesis of 3-Amino-2-bromo-5-methylpyridine typically involves multi-step reactions:
- Bromination: The initial step often includes the bromination of 5-methylpyridine using bromine or hydrobromic acid in a suitable solvent.
- Amination: Subsequently, the bromo derivative is treated with ammonia or an amine to introduce the amino group .
These methods allow for the production of high-purity compounds suitable for further chemical applications.
3-Amino-2-bromo-5-methylpyridine finds applications in several fields:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting infectious diseases and cancer.
- Chemical Research: Utilized as a building block for synthesizing more complex organic molecules.
- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
Several compounds share structural similarities with 3-Amino-2-bromo-5-methylpyridine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-2-chloro-5-methylpyridine | C₆H₇ClN₂ | Contains chlorine instead of bromine; used similarly in pharmaceuticals. |
| 4-Amino-2-bromo-5-methylpyridine | C₆H₇BrN₂ | Substituted at the fourth position; exhibits different biological activities. |
| 3-Amino-5-bromo-pyridine | C₅H₅BrN₂ | Lacks the methyl group; simpler structure affecting reactivity. |
Uniqueness
The uniqueness of 3-Amino-2-bromo-5-methylpyridine lies in its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological properties. This distinct arrangement allows it to serve as a versatile intermediate in organic synthesis while providing specific antimicrobial and potential anticancer activities not observed in other similar compounds.








